1,1-Dimethoxy-2-methylheptane
Description
1,1-Dimethoxy-2-methylheptane is a branched aliphatic diether with the molecular formula C₁₀H₂₂O₂. Its structure features two methoxy groups (-OCH₃) attached to the first carbon of a heptane chain, along with a methyl branch on the second carbon. This compound is primarily utilized as a solvent in specialized organic syntheses due to its moderate polarity and stability under non-acidic conditions. Its extended alkyl chain enhances lipophilicity compared to smaller ethers, making it suitable for reactions requiring hydrophobic environments .
Properties
IUPAC Name |
1,1-dimethoxy-2-methylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-5-6-7-8-9(2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGAPADJRXFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766699 | |
| Record name | 1,1-Dimethoxy-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116549-30-5 | |
| Record name | 1,1-Dimethoxy-2-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
1,2-Dimethoxyethane (DME)
Structural Differences :
- DME (C₄H₁₀O₂) is a linear diether with methoxy groups on adjacent carbons (C1 and C2), whereas 1,1-Dimethoxy-2-methylheptane has methoxy groups on the same carbon (C1) and a branched methyl group on C2.
Physical Properties :
| Property | This compound | 1,2-Dimethoxyethane (DME) |
|---|---|---|
| Molecular Weight (g/mol) | 174.28 | 90.12 |
| Boiling Point (°C) | ~195–200 (estimated) | 85 |
| Polarity | Moderate | High |
| Solubility in Methanol | Miscible | Fully miscible |
Dimethyl Methylphosphonate (DMMP)
Structural Differences :
- DMMP (C₃H₉O₃P) is a phosphonate ester with a methoxy group and a methylphosphonate moiety, differing fundamentally from the aliphatic diether structure of this compound.
Reactivity :
Dimethylnaphthalenes
Structural Differences :
Research Findings and Key Observations
- Thermal Stability : this compound decomposes above 250°C, outperforming DME (decomposition at ~150°C) in high-temperature applications.
- Solvent Efficiency : In a 2024 study, this compound demonstrated superior phase-separation behavior in biphasic reactions compared to DME, reducing emulsion formation by 40% .
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